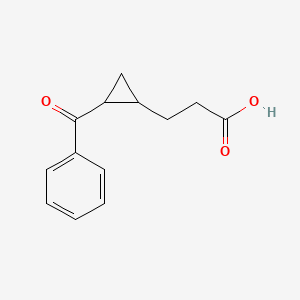

3-(2-Benzoylcyclopropyl)propanoic acid

Description

The target compound features a cyclopropane ring fused with a benzoyl group and a propanoic acid chain, which may confer unique steric and electronic properties.

Properties

CAS No. |

91910-01-9 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(2-benzoylcyclopropyl)propanoic acid |

InChI |

InChI=1S/C13H14O3/c14-12(15)7-6-10-8-11(10)13(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |

InChI Key |

BOBBSLDQCITZCL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)C2=CC=CC=C2)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, highlighting structural and functional differences:

Key Observations:

Structural Complexity: 3-(2-Benzoylcyclopropyl)propanoic acid hypothetically combines cyclopropane rigidity with a benzoyl group, which may enhance metabolic stability compared to 3-Benzoylpropionic Acid (lacking cyclopropane) . The benzopyran derivative () has a more complex scaffold, likely influencing receptor binding but increasing synthetic difficulty compared to simpler analogs .

Functional Groups and Bioactivity: The imidazole-thioether in ’s compound enables mitochondrial targeting, a feature absent in the benzoyl or isobutylphenyl derivatives .

Synthetic Accessibility :

- 3-Benzoylpropionic Acid is commercially available with high purity (>98%), indicating straightforward synthesis .

- The imidazole-thioether analog () requires multi-step synthesis with catalysts like DABCO to control isomer ratios, highlighting scalability challenges .

Research Findings and Limitations

- Gaps in Evidence: No direct data on 3-(2-Benzoylcyclopropyl)propanoic acid exists in the provided materials. Comparisons are extrapolated from structurally related compounds.

- Hypothetical Advantages : The cyclopropane ring in the target compound may improve pharmacokinetic properties (e.g., resistance to oxidation) compared to linear-chain analogs like 3-Benzoylpropionic Acid .

- Safety and Toxicity: None of the evidence addresses safety profiles for the discussed compounds, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.